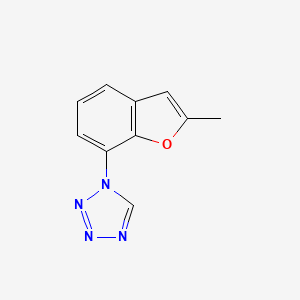![molecular formula C27H24N2O B11472844 1-(2,5-dimethylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11472844.png)
1-(2,5-dimethylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. One common method involves the cyclization of o-phenylenediamine with appropriate aldehydes or carboxylic acids under acidic conditions . The reaction is often carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds .
Scientific Research Applications
1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole core.
Naphthylbenzimidazole: A derivative with a naphthyl group attached to the benzimidazole core.
Uniqueness
1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylphenyl and naphthalen-2-yloxy groups enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C27H24N2O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-(naphthalen-2-yloxymethyl)benzimidazole |
InChI |
InChI=1S/C27H24N2O/c1-19-11-12-20(2)23(15-19)17-29-26-10-6-5-9-25(26)28-27(29)18-30-24-14-13-21-7-3-4-8-22(21)16-24/h3-16H,17-18H2,1-2H3 |
InChI Key |
UOWTZLAOTSFSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11472772.png)

![2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11472780.png)
![N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B11472783.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11472791.png)
![N-(4-chlorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B11472796.png)
![N-(4-chlorophenyl)-3-methyl-6-oxo-4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11472801.png)
![2-{[5-(methoxymethyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11472818.png)
![1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole](/img/structure/B11472827.png)
![4-(3-hydroxy-4-methoxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11472833.png)
![N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11472836.png)
![N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11472842.png)
![6-butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11472853.png)
